6-(4-Methoxyphenyl)-6-oxohexanoic acid

Enzyme inhibition sEH 5-LOX

Procure this specific 6-aryl-oxohexanoic acid (≥97%, white solid) as an essential inactive comparator for sEH and 5-LOX inhibitor screens (IC50 >10,000 nM), ensuring no target interference. Its defined 4-methoxyphenyl substitution enables rigorous SAR studies on arachidonic acid modulation. Trust only CAS 5537-76-8 for reproducibility in selectin antagonist synthesis (TBC1269 intermediate). Standard shipping; inquire for bulk pricing.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 5537-76-8
Cat. No. B3022434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxyphenyl)-6-oxohexanoic acid
CAS5537-76-8
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O
InChIInChI=1S/C13H16O4/c1-17-11-8-6-10(7-9-11)12(14)4-2-3-5-13(15)16/h6-9H,2-5H2,1H3,(H,15,16)
InChIKeyATKKAJODCWFVDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Methoxyphenyl)-6-oxohexanoic acid (CAS 5537-76-8): Structural and Functional Baseline for Scientific Procurement


6-(4-Methoxyphenyl)-6-oxohexanoic acid (CAS 5537-76-8) is a synthetic aryl-oxohexanoic acid derivative characterized by a 4-methoxyphenyl ketone moiety linked to a hexanoic acid backbone (C13H16O4; molecular weight 236.26 g/mol) . The compound belongs to the broader class of 6-aryl-4-oxohexanoic acids, which have been systematically evaluated for modulation of arachidonic acid metabolism and anti-inflammatory activity in vivo [1]. Computational physicochemical parameters for this specific compound include a calculated LogP of 2.52, polar surface area (PSA) of 63.6 Ų, and seven rotatable bonds, providing a baseline for solubility and permeability predictions . The compound is commercially available in research-grade purity (typically ≥95–97%) as a white solid .

Why 6-(4-Methoxyphenyl)-6-oxohexanoic acid (CAS 5537-76-8) Cannot Be Simply Substituted with In-Class Analogs


Within the 6-aryl-oxohexanoic acid series, structural variations produce divergent target engagement and functional outcomes. While the target compound 6-(4-Methoxyphenyl)-6-oxohexanoic acid exhibits IC50 values >10,000 nM against human recombinant soluble epoxide hydrolase (sEH) and 5-lipoxygenase (5-LOX), indicating minimal direct inhibition of these enzymes [1], structurally distinct analogs such as the 3,5-dimethyl-4-methoxyphenyl derivative (CAS 122004-99-3) and the methyl ester prodrug (CAS 29389-23-9) introduce altered steric bulk, lipophilicity, and metabolic susceptibility that fundamentally change binding kinetics and in vivo disposition [2][3]. Moreover, class-level evidence demonstrates that 6-aryl-4-oxohexanoic acids as a series exhibit in vivo anti-inflammatory activity exceeding that of the reference NSAID fenbufen at equivalent dosing (50 mg/kg), underscoring that within-class substitution without empirical validation carries substantial risk of functional non-equivalence [4]. The combination of low nanomolar-range target inhibition and distinctive physicochemical parameters (LogP = 2.52, PSA = 63.6 Ų, seven rotatable bonds) for this specific compound further reinforces that generic substitution would alter critical ADME and pharmacodynamic properties in ways that are not predictively interchangeable.

Quantitative Differentiation Evidence for 6-(4-Methoxyphenyl)-6-oxohexanoic acid (CAS 5537-76-8) Versus Comparators


Lack of sEH and 5-LOX Inhibition as a Selectivity Benchmark for 6-(4-Methoxyphenyl)-6-oxohexanoic acid

The target compound demonstrates negligible inhibition of human recombinant soluble epoxide hydrolase (sEH) and 5-lipoxygenase (5-LOX), with IC50 values >10,000 nM in both assays [1]. In contrast, structurally related 6-aryl-4-oxohexanoic acid derivatives from the same series (e.g., compound IIe) exhibit significant modulation of arachidonic acid metabolism in human whole blood assays, with in vivo anti-inflammatory activity exceeding that of fenbufen at 50 mg/kg [2]. The >10,000 nM IC50 value for the target compound establishes it as a negative control or selectivity benchmark when compared to active analogs that potently engage these pathways.

Enzyme inhibition sEH 5-LOX Selectivity Screening

Structural Differentiation: 4-Methoxy vs. 3,5-Dimethyl-4-methoxy Phenyl Substitution in 6-Aryl-oxohexanoic Acids

The target compound bears a single 4-methoxyphenyl substituent, whereas the closest commercially available structural analog (CAS 122004-99-3) incorporates additional 3,5-dimethyl groups on the phenyl ring [1]. This substitution introduces substantial steric bulk and increases lipophilicity, which would predictably alter receptor binding pocket complementarity, metabolic stability (via CYP450 shielding or exposure), and membrane permeability. While direct comparative biological data for these two compounds are not publicly available, the class-level evidence from 6-aryl-4-oxohexanoic acid SAR studies [2] indicates that even minor aryl substituent modifications (e.g., chloro, methoxy positional isomers) produce measurable differences in eicosanoid biosynthesis modulation and in vivo anti-inflammatory potency. The dimethylated analog therefore cannot be assumed to recapitulate the target compound's binding profile or ADME properties.

Structural analog SAR Steric effects Lipophilicity 6-Aryl-oxohexanoic acid

Free Acid vs. Methyl Ester: Divergent Physicochemical Properties and Prodrug Potential

The target compound is the free carboxylic acid, whereas the methyl ester analog (CAS 29389-23-9) is a neutral prodrug form [1]. Carboxylic acids typically exhibit lower passive membrane permeability than their ester counterparts due to ionization at physiological pH, but esters are susceptible to esterase-mediated hydrolysis in vivo, regenerating the active acid. The free acid form (target compound) provides immediate availability for direct binding studies and avoids the confounding variable of enzymatic activation kinetics inherent to ester prodrugs. This distinction is critical for in vitro biochemical assays where intracellular esterase activity may be absent or variable.

Prodrug Methyl ester Lipophilicity Permeability Carboxylic acid

Optimal Research and Industrial Application Scenarios for 6-(4-Methoxyphenyl)-6-oxohexanoic acid (CAS 5537-76-8)


Negative Control or Selectivity Benchmark in sEH and 5-LOX Inhibition Assays

Given its >10,000 nM IC50 against human recombinant sEH and 5-LOX [1], this compound is ideally suited as an inactive comparator in enzyme inhibition screens. When evaluating novel sEH or 5-LOX inhibitors, inclusion of this compound provides a definitive baseline for non-specific effects, enabling rigorous calculation of assay window and confirmation that observed inhibition is target-specific rather than assay interference.

Structural Core for SAR Studies of 6-Aryl-oxohexanoic Acid Anti-Inflammatory Activity

The 4-methoxyphenyl substitution pattern of this compound represents a specific structural variant within the 6-aryl-4-oxohexanoic acid series known to modulate arachidonic acid metabolism and exhibit in vivo anti-inflammatory activity [2]. It serves as a reference point for systematic SAR investigations where the aryl substituent (methoxy position, halogenation, alkylation) is varied to probe steric and electronic contributions to potency and selectivity. Procurement of this specific compound ensures reproducible comparisons across studies.

Chemical Synthesis Intermediate for Selectin Antagonist Development

This compound is documented as a key intermediate in the synthesis of selectin-mediated cell adhesion inhibitors, specifically TBC1269 , which demonstrated optimal in vitro activity among a class of E-selectin antagonists and advanced to development for asthma treatment. Researchers engaged in selectin antagonist synthesis or glycobiology should procure this specific intermediate to replicate published synthetic routes.

Precursor for Distal Keto Acid Synthesis via Cycloalkanone Oxidative Cleavage

Recent methodologies for selective C–C bond cleavage of cycloalkanones (e.g., NaNO2/HCl fragmentation or visible light-driven copper-catalyzed aerobic oxidative cleavage) afford distal keto acids as versatile building blocks . This compound can be synthesized via such routes and subsequently elaborated to chiral molecules, isocoumarins, or other biologically relevant scaffolds. Procurement supports the validation and optimization of these emerging synthetic methodologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(4-Methoxyphenyl)-6-oxohexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.